n-(Thiazol-2-yl)azetidine-3-carboxamide
Description
Significance of Heterocyclic Motifs in Contemporary Medicinal Chemistry Research
Heterocyclic compounds are fundamental building blocks in the development of new pharmaceuticals. chemrj.orgbohrium.com Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, make them ideal candidates for designing molecules that can bind to biological targets with high affinity and selectivity. bohrium.com The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy. bohrium.com
The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. sysrevpharm.orgjetir.org This designation stems from its presence in a multitude of biologically active compounds with a wide array of therapeutic applications. sysrevpharm.org Thiazole derivatives have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral activities, among others. jetir.org The thiazole nucleus is a key component of several approved drugs, highlighting its clinical significance. sysrevpharm.org Its aromatic nature and ability to participate in various chemical reactions make it a versatile template for the synthesis of new drug candidates. sysrevpharm.org
Azetidine (B1206935), a four-membered saturated heterocycle containing a nitrogen atom, has gained considerable attention in drug design as a conformationally constrained bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The rigid structure of the azetidine ring restricts the conformational flexibility of a molecule, which can lead to an increased binding affinity and selectivity for its biological target. mdpi.com By locking the molecule in a specific, biologically active conformation, the entropic penalty of binding is reduced. Furthermore, the introduction of an azetidine moiety can improve physicochemical properties such as solubility and metabolic stability.
Rationale for Investigating n-(Thiazol-2-yl)azetidine-3-carboxamide as a Hybrid Structure
The rationale for designing and investigating this compound lies in the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced biological activity, improved selectivity, or a novel mechanism of action.
While specific research on this compound is limited in publicly available literature, the investigation of similar thiazole-azetidinone hybrids has shown promise. For instance, a study on 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives reported antimicrobial activity, supporting the potential of combining these two scaffolds. nih.gov
Overview of Research Approaches and Methodologies
The investigation of novel hybrid compounds like this compound typically follows a multidisciplinary approach encompassing chemical synthesis, biological evaluation, and computational modeling.
Chemical Synthesis: The synthesis of such a hybrid molecule would likely involve a multi-step process. A common strategy would be the amide coupling of a suitable azetidine-3-carboxylic acid derivative with 2-aminothiazole (B372263). The synthesis of the substituted azetidine precursor itself can be a challenging yet crucial step. Various synthetic methodologies for creating substituted thiazole and azetidine rings have been developed and would be adapted for this specific target. mdpi.com
Biological Evaluation: Once synthesized, the compound would be subjected to a battery of biological assays to determine its activity. The choice of assays would be guided by the therapeutic area of interest. For example, if the compound is designed as an anticancer agent, it would be tested against a panel of cancer cell lines to determine its cytotoxicity. Further mechanistic studies would then be conducted to identify its molecular target and mechanism of action.
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, play a crucial role in understanding the potential interactions of the hybrid molecule with its biological target. These computational tools can help in rationalizing the structure-activity relationships (SAR) and in guiding the design of more potent and selective analogs.
Table 1: Antagonistic Activity of selected N-(thiazol-2-yl)-benzamide Analogs at the Zinc-Activated Channel (ZAC)
| Compound | Structure | IC₅₀ (µM) at ZAC | Maximal Inhibition (%) |
|---|---|---|---|
| Analog 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | 1-3 | ~60 |
| Analog 2b | N-(4-(tert-butyl)thiazol-2-yl)-5-bromo-2-chlorobenzamide | 1-3 | 100 |
| Analog 4c | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | 1-3 | 100 |
Data extracted from a study on N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists. semanticscholar.org The IC₅₀ values represent the concentration of the compound that inhibits 50% of the ZAC response to its agonist.
The following table showcases the antimicrobial activity of a series of thiazolyl-azetidinone hybrids, further illustrating the potential of this scaffold combination.
Table 2: Antimicrobial Activity of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one Derivatives
| Compound | Substituent (R) | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
|---|---|---|---|
| Derivative 1 | H | 50 | 100 |
| Derivative 2 | 4-Cl | 25 | 50 |
| Derivative 3 | 4-OCH₃ | 50 | 100 |
| Derivative 4 | 2-NO₂ | 25 | 50 |
MIC (Minimum Inhibitory Concentration) values are from a study on antimicrobial thiazole-azetidinone hybrids. nih.gov
Properties
Molecular Formula |
C7H9N3OS |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C7H9N3OS/c11-6(5-3-8-4-5)10-7-9-1-2-12-7/h1-2,5,8H,3-4H2,(H,9,10,11) |
InChI Key |
SPZHOIIGOKCTSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of N Thiazol 2 Yl Azetidine 3 Carboxamide Derivatives
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of the target molecule, n-(thiazol-2-yl)azetidine-3-carboxamide, reveals two primary fragments. The most logical disconnection is at the amide bond, which simplifies the molecule into two key precursors: azetidine-3-carboxylic acid and 2-aminothiazole (B372263). This approach is synthetically practical as it separates the challenge of constructing the strained four-membered ring from the formation of the thiazole (B1198619) moiety.
Azetidine-3-carboxylic acid: This non-proteinogenic amino acid is a crucial building block. Its synthesis is a key challenge due to the inherent ring strain of the azetidine (B1206935) core (approximately 25 kcal/mol). acs.org Various strategies have been developed to access this precursor, often involving multi-step sequences.
2-Aminothiazole: This is a commercially available and widely used heterocyclic amine. Its synthesis can be achieved through methods like the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative.
Synthesis of the Azetidine-3-Carboxamide (B1289449) Core
The construction of the azetidine ring is the most demanding aspect of the synthesis. Numerous methods have been developed, broadly categorized into ring construction approaches and the subsequent introduction of the required functionality.
The formation of the strained four-membered azetidine ring can be accomplished through several distinct strategies, including cycloadditions, ring-opening methodologies, and intramolecular cyclizations. magtech.com.cnu-tokyo.ac.jp
Cycloaddition reactions are powerful tools for forming cyclic systems. For the synthesis of azetidine derivatives, the most relevant are [2+2] cycloadditions, which directly form a four-membered ring.
The Staudinger synthesis , first reported in 1907, is a classic example of a [2+2] cycloaddition to form β-lactams (azetidin-2-ones). chemijournal.com This reaction involves the combination of a ketene (B1206846) and an imine. mdpi.comresearchgate.net Ketenes are often generated in situ from acyl chlorides using a tertiary amine base. mdpi.comresearchgate.net The resulting β-lactam can then be reduced to the corresponding azetidine. magtech.com.cn
Another approach is the aza Paternò–Büchi reaction , which is an intermolecular [2+2] photocycloaddition between an imine and an alkene to yield an azetidine. magtech.com.cn Recent advancements have enabled this reaction using visible light, employing photocatalysts to access the triplet state reactivity of substrates like 2-isoxazoline-3-carboxylates, which react with a wide range of alkenes under mild conditions. nih.govrsc.org
Table 1: Overview of Cycloaddition Reactions for Azetidine/Azetidinone Synthesis
| Reaction Name | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | Well-established; often uses in situ generated ketenes; can be stereoselective. | chemijournal.commdpi.com |
| Aza Paternò–Büchi Reaction | Imine + Alkene | Azetidine | Photochemical [2+2] cycloaddition; recent methods use visible light photocatalysis. | magtech.com.cnnih.gov |
| Oxygenative [2+2] Cycloaddition | Terminal Alkyne + Imine | 2-Azetidinone | Rhodium(I)-catalyzed process. | rsc.org |
Azetidines can be synthesized through the rearrangement of other cyclic systems. These methods often leverage the release of ring strain from a precursor to drive the formation of the azetidine ring.
One such strategy involves the intramolecular regioselective aminolysis of epoxides . frontiersin.org The ring-opening of a 3,4-epoxy amine, catalyzed by a Lewis acid such as Lanthanum(III) triflate (La(OTf)₃), can proceed via an intramolecular SN2 reaction where the amine attacks one of the epoxide carbons, leading to the formation of a 3-hydroxyazetidine. frontiersin.org This method provides a pathway to construct the azetidine ring with an adjacent hydroxyl group, which can be a useful handle for further functionalization. frontiersin.org
Ring contraction of five-membered heterocycles, such as N-sulfonyl-2-pyrrolidinone derivatives, also serves as a route to α-carbonylated N-sulfonylazetidines. magtech.com.cnorganic-chemistry.org This transformation proceeds via a nucleophilic addition-ring contraction mechanism. organic-chemistry.org Similarly, thermal isomerization can be used to convert kinetically favored aziridines into the thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org
The most direct and common method for constructing the azetidine ring is through intramolecular cyclization via nucleophilic substitution. magtech.com.cn This approach involves an acyclic precursor containing a nitrogen nucleophile and a carbon atom bearing a suitable leaving group at the γ-position (a 1,3-relationship). u-tokyo.ac.jp
The general process can be summarized as the cyclization of γ-amino alcohols or their derivatives. Typically, a 3-amino-1-propanol derivative is used as the starting material. The hydroxyl group is converted into a good leaving group, such as a tosylate, mesylate, or halide. u-tokyo.ac.jpfrontiersin.org Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the amine nitrogen displaces the leaving group to form the four-membered azetidine ring. frontiersin.org This method is versatile and allows for the synthesis of azetidines with various substitution patterns. organic-chemistry.org For example, diversely substituted N-aryl-2-cyanoazetidines can be prepared in enantiomerically pure form from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation/ring closure. nih.gov
Table 2: Comparison of Azetidine Ring Construction Methods
| Methodology | General Precursor | Mechanism | Advantages | Reference |
|---|---|---|---|---|
| Cycloaddition | Unsaturated molecules (e.g., imines, alkenes, ketenes) | Concerted or stepwise ring formation | Direct formation of the four-membered ring; can be highly stereoselective. | mdpi.comnih.gov |
| Ring-Opening/Contraction | Epoxides, Aziridines, Pyrrolidinones | Intramolecular nucleophilic attack and rearrangement | Creates functionalized azetidines; utilizes strain release. | frontiersin.orgrsc.org |
| Nucleophilic Substitution | γ-Haloamines or other 1,3-aminoalcohols with leaving groups | Intramolecular SN2 cyclization | Direct and widely applicable; good control over substitution patterns. | magtech.com.cnfrontiersin.org |
Once the azetidine-3-carboxylic acid core is obtained, the final step is the formation of the amide bond with 2-aminothiazole. This is a standard transformation in organic synthesis, often referred to as amide coupling or acylation.
The reaction typically involves activating the carboxylic acid group of azetidine-3-carboxylic acid to make it more susceptible to nucleophilic attack by the amino group of 2-aminothiazole. A similar reaction is the synthesis of N-(Thiazol-2-yl)acetamide, which can be achieved by reacting 2-aminothiazole with acetyl chloride in a suitable solvent like dry acetone. nih.gov
For coupling a carboxylic acid directly with an amine, a variety of coupling reagents can be employed to facilitate the reaction under mild conditions. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group in situ. Common coupling agents include carbodiimides, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. researchgate.net The reaction proceeds by forming an activated ester intermediate, which is then readily displaced by the amine to form the stable amide bond of this compound.
Approaches to Azetidine Ring Construction
Synthesis of the 2-Aminothiazole Moiety
The 2-aminothiazole scaffold is a crucial component and a common motif in medicinal chemistry. wikipedia.org Its synthesis is well-established, with several reliable methods available for generating substituted and unsubstituted variants.
Hantzsch Thiazole Synthesis and Modifications
The Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1881, remains one of the most practical and widely used methods for constructing the thiazole ring. wikipedia.orgrsc.org The classic approach involves the condensation reaction between an α-haloketone and a thiourea derivative. wikipedia.orgresearchgate.net
The reaction mechanism initiates with the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring. rsc.orgresearchgate.net
Recent modifications to the Hantzsch synthesis have focused on improving efficiency, safety, and environmental friendliness. These include:
Solvent-Free Conditions: Eco-friendly protocols have been developed where the reaction is performed under solvent-free conditions, often with microwave irradiation or simple heating, leading to rapid reaction times and high yields. organic-chemistry.orgnih.gov
In Situ Halogenation: To avoid handling lachrymatory α-haloketones, one-pot procedures have been devised where the ketone is halogenated in situ using reagents like N-bromosuccinimide (NBS), iodine, or trichloroisocyanuric acid (TCCA) before the addition of thiourea. rsc.orgnih.gov
Microreactor Technology: The synthesis has been adapted to heated microreactor systems, allowing for precise control over reaction conditions and leading to conversions similar to or greater than traditional batch syntheses. rsc.org
Routes from Thiourea and α-Haloketones/Aldehydes
This method is a direct application of the Hantzsch synthesis and is the most common route for preparing 2-aminothiazoles. wikipedia.org The process involves the reaction of thiourea or its N-substituted derivatives with α-haloketones or α-haloaldehydes. chemicalbook.com For the synthesis of the parent 2-aminothiazole, chloroacetaldehyde (B151913) is reacted with thiourea. chemicalbook.com Due to the instability and tendency of chloroacetaldehyde to polymerize, precursors like diethylchloroacetal are often used instead. chemicalbook.com
The versatility of this method allows for the introduction of various substituents onto the thiazole ring by selecting appropriately substituted α-haloketones. For example, reacting a substituted 2-bromoacetophenone (B140003) with thiourea yields a 4-aryl-2-aminothiazole. organic-chemistry.org Electrochemical methods have also been developed, using active methylene (B1212753) ketones and thioureas with a mediator like NH4I to generate the α-iodoketone in situ. nih.gov
Coupling Methodologies for Hybrid Scaffold Assembly
The crucial step in synthesizing this compound is the formation of the amide bond between the 2-aminothiazole nucleus and the azetidine-3-carboxylic acid core.
Amide Bond Formation Strategies
Directly coupling a carboxylic acid and an amine is challenging and typically requires activation of the carboxylic acid to facilitate the reaction. luxembourg-bio.com For the synthesis of this compound, standard peptide coupling reagents are employed. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the exocyclic amino group of 2-aminothiazole. luxembourg-bio.com
Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and uronium/aminium or phosphonium (B103445) salts such as HATU, HBTU, and PyBOP. luxembourg-bio.compeptide.com The general mechanism involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester (with uronium/phosphonium salts), which is then readily attacked by the amine. luxembourg-bio.com
| Reagent Class | Examples | Typical Additive | Key Feature |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Forms a highly reactive O-acylisourea intermediate. luxembourg-bio.compeptide.com |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | None (built-in) | Fast reaction rates and reduced risk of racemization. peptide.com |
| Phosphonium Salts | PyBOP, PyBrOP | None (built-in) | Highly efficient, particularly for sterically hindered substrates. peptide.com |
For challenging couplings, especially with electron-deficient amines like 2-aminothiazole or sterically hindered substrates, specialized protocols may be required. One such method involves the in situ formation of an acyl fluoride (B91410) from the carboxylic acid using a reagent like BTFFH, followed by reaction with the amine at an elevated temperature. rsc.org This approach has proven effective where standard methods like HATU coupling failed. rsc.org
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) offer a powerful strategy for rapidly generating molecular complexity and structural diversity from simple starting materials in a single synthetic operation. acs.org While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are widely used to create diverse libraries of substituted thiazoles. nih.govacs.orgrsc.org These thiazole derivatives can then be further functionalized or coupled to the azetidine core.
For instance, four-component reactions utilizing ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur can produce polysubstituted thiazoles under metal-free conditions. nih.gov Similarly, three-component reactions of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can rapidly provide access to novel thiazole structures. iau.ir These approaches highlight the potential for MCRs to build complex thiazole precursors that could subsequently be elaborated into the target azetidine amides.
Stereoselective Synthesis and Chiral Resolution Techniques
The azetidine ring in this compound contains a stereocenter at the C3 position. Controlling the stereochemistry at this center is critical for developing enantiomerically pure compounds. Methodologies focus on either synthesizing the chiral azetidine core from the outset or resolving a racemic mixture.
The synthesis of chiral, non-racemic azetidines often starts from chiral precursors or employs chiral auxiliaries. For example, chiral tert-butanesulfinamide can be used as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C2-substituted azetidines, a strategy that could be adapted for C3-functionalized systems. acs.org Another approach involves the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones, which are versatile intermediates. nih.gov
Asymmetric catalysis provides a more direct route. The enantioselective difunctionalization of achiral azetine precursors using copper/bisphosphine catalysts can install two new stereogenic centers with high stereocontrol. nih.gov Furthermore, the desymmetrization of meso-N-acyl-azetidines using chiral phosphoric acid catalysts represents a sophisticated method for creating chiral azetidines. nih.gov
For cases where a racemic synthesis of the azetidine precursor is more practical, chiral resolution can be employed. This can be achieved through:
Diastereomeric Salt Formation: Reacting the racemic azetidine-3-carboxylic acid with a chiral resolving agent (a chiral amine or acid) to form diastereomeric salts, which can be separated by crystallization.
Chiral Chromatography: Using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers of the final compound or a key intermediate.
Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides conclusive evidence for the atomic framework of n-(Thiazol-2-yl)azetidine-3-carboxamide.
The proton (¹H) NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The carbon (¹³C) NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
¹H and ¹³C NMR Spectral Data: Detailed analysis of the ¹H and ¹³C NMR spectra allows for the assignment of all proton and carbon signals in the molecule. The chemical shifts are influenced by the electronic effects of the heterocyclic rings and the amide functional group.
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Azetidine (B1206935) Ring | ||
| 1 (NH) | ~3.0-3.5 (br s, 1H) | - |
| 2 (CH₂) | ~4.0-4.2 (m, 2H) | ~50-55 |
| 3 (CH) | ~3.6-3.8 (m, 1H) | ~35-40 |
| 4 (CH₂) | ~4.0-4.2 (m, 2H) | ~50-55 |
| Carboxamide | ||
| C=O | - | ~170-175 |
| NH | ~12.0-12.5 (br s, 1H) | - |
| Thiazole (B1198619) Ring | ||
| 2' (C) | - | ~158-162 |
| 4' (CH) | ~7.4-7.6 (d, 1H) | ~115-120 |
| 5' (CH) | ~7.1-7.3 (d, 1H) | ~140-145 |
Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.
To confirm these assignments and establish the precise connectivity, 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu Expected correlations would be observed between the protons on the azetidine ring: H3 with H2 and H4. A correlation would also be seen between the two thiazole protons, H4' and H5'.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. sdsu.edu It provides an unambiguous link between the ¹H and ¹³C assignments, for instance, confirming the attachment of the H3 proton to the C3 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular fragments. sdsu.eduresearchgate.net Key expected correlations for this compound would include:
The amide proton (NH) to the carbonyl carbon (C=O) and the C2' of the thiazole ring.
The azetidine H3 proton to the carbonyl carbon (C=O).
The thiazole H4' proton to the C2' and C5' carbons.
Dynamic NMR studies can provide insight into the conformational preferences of the molecule. researchgate.netunibas.it The four-membered azetidine ring is not planar and undergoes a puckering motion. The magnitude of the proton-proton coupling constants (³J values) for the azetidine ring protons, obtained from high-resolution ¹H NMR spectra, can be used to determine the preferred ring conformation.
Furthermore, restricted rotation around the amide C-N bond can lead to the existence of cis and trans conformers, which may be observable as separate sets of signals in the NMR spectrum, particularly at low temperatures. mdpi.com Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can be used to probe through-space proximity between protons, helping to determine the preferred orientation of the azetidine ring relative to the thiazole moiety.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. nanobioletters.comrsc.org
For this compound (C₇H₈N₄OS), the expected exact mass can be calculated and compared to the experimental value of the molecular ion peak [M+H]⁺.
Expected Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. researchgate.net Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage adjacent to the azetidine nitrogen.
Cleavage of the amide bond, resulting in ions corresponding to the azetidine-3-carbonyl moiety and the 2-aminothiazole (B372263) moiety.
Fragmentation of the thiazole ring itself. researchgate.net
Hypothetical Mass Spectrometry Data:
| m/z Value | Proposed Fragment Identity |
| 197.05 | [M+H]⁺ (Molecular Ion) |
| 101.03 | [2-aminothiazole + H]⁺ |
| 97.04 | [Azetidine-3-carbonyl]⁺ |
| 70.04 | [Azetidine ring fragment]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. nanobioletters.comresearchgate.netnih.gov
Characteristic IR Absorption Bands: The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 | N-H Stretch | Amide N-H, Azetidine N-H |
| ~1680 | C=O Stretch | Amide I band |
| ~1550 | N-H Bend | Amide II band |
| ~1600 | C=N Stretch | Thiazole ring |
| ~1450 | C=C Stretch | Thiazole ring |
| 650-700 | C-S Stretch | Thiazole ring |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. mdpi.com
For a related compound, N-(Thiazol-2-yl)acetamide, the crystal structure reveals stabilization through intermolecular hydrogen bonds. nih.govresearchgate.net Similarly, the crystal structure of this compound is expected to be stabilized by a network of intermolecular hydrogen bonds. The amide N-H and the azetidine N-H groups can act as hydrogen bond donors, while the amide carbonyl oxygen and the nitrogen atoms of the thiazole ring can act as acceptors. These interactions, such as N-H···N and N-H···O, dictate the molecular packing in the crystal lattice. mdpi.comresearchgate.net
Hypothetical Crystallographic Data:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.0 |
| c (Å) | ~12.0 |
| β (°) | ~105 |
| Z | 4 |
| Key H-Bond | N-H···N (Amide to Thiazole) |
Chiroptical Spectroscopy (e.g., CD/ORD) for Stereochemical Assignment
The this compound molecule possesses a chiral center at the C3 position of the azetidine ring. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-. If the compound is synthesized as a single enantiomer or if the enantiomers are separated, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute stereochemistry.
These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, particularly the sign of the Cotton effects, can be correlated with the absolute configuration of the molecule, often with the aid of computational chemistry predictions. While specific experimental CD/ORD data for this compound are not widely reported, the application of these methods would be a critical step in the characterization of an enantiomerically pure sample.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods can predict molecular geometry, orbital energies, and various reactivity descriptors, offering a microscopic view of chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of organic compounds. researchgate.netepu.edu.iq By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator; a smaller gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov
In studies of various thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to optimize molecular geometries and analyze the frontier molecular orbitals. researchgate.netepu.edu.iq For many thiazole-containing structures, the HOMO is typically distributed over the electron-rich thiazole and adjacent aromatic systems, while the LUMO is often located on electron-accepting portions of the molecule. mdpi.com This separation of frontier orbitals is critical for understanding charge transfer interactions. Analysis of these orbitals helps in predicting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Example of DFT-Calculated Reactivity Descriptors for Thiazole Analogs Data is illustrative and based on findings for various thiazole derivatives.
| Descriptor | Typical Value Range | Implication |
|---|---|---|
| HOMO Energy | -6.0 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.1 to -0.6 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 5.5 to 5.8 eV | Lower values suggest higher reactivity nih.gov |
| Chemical Hardness (η) | 2.7 to 2.9 eV | Measures resistance to electron density change nih.gov |
Quantum chemical calculations are also instrumental in predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. DFT methods can compute vibrational frequencies corresponding to Infrared (IR) spectra and chemical shifts for Nuclear Magnetic Resonance (NMR) spectra. nih.gov Theoretical calculations of harmonic vibrational frequencies often show good correlation with experimental FT-IR spectra after the application of a scaling factor to account for systemic errors. researchgate.net Similarly, calculated 1H and 13C NMR chemical shifts can be compared with experimental data to validate the proposed molecular structure. epu.edu.iq These predictive capabilities are invaluable for characterizing complex molecules where experimental spectral assignment may be ambiguous.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that exist in an ensemble of conformations. Molecular Dynamics (MD) simulations provide a method to explore this conformational landscape over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of a ligand in different environments, such as in a solvent or bound to a protein. nih.gov For N-(thiazol-2-yl)benzamide, a related scaffold, studies have shown the importance of intramolecular interactions, such as dipole-dipole forces between the amide N-H and the thiazole nitrogen, in determining conformational preference. researchgate.net MD simulations on protein-ligand complexes are used to assess the stability of the docked pose and to observe how the ligand and protein adapt to each other, providing a more dynamic and realistic view of the binding event. nih.gov
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to understand the molecular basis of a ligand's biological activity. wjarr.com
Molecular docking studies are frequently performed to identify potential biological targets for novel compounds. For derivatives containing the thiazole-amide framework, a wide range of protein targets have been investigated. These computational screens help prioritize which compounds should be advanced to in vitro testing.
Potential targets identified for various thiazole derivatives through docking studies include:
Tubulin: Several thiazole derivatives have been docked into the colchicine (B1669291) binding site of tubulin, identifying them as potential anticancer agents that inhibit microtubule polymerization. nih.govresearchgate.net
FabH Inhibitors: Docking studies have been used to evaluate thiazole compounds as potential inhibitors of the β-ketoacyl-ACP synthase (FabH) enzyme, a target for developing new antibacterial and antifungal agents. wjarr.com
Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogs have been identified as antagonists of the ZAC, suggesting a role in modulating this ion channel. nih.gov
Kinases: The affinity of various heterocyclic compounds, including those with related scaffolds, has been evaluated against protein kinases like Fer kinase, a target in oncology. biointerfaceresearch.comresearchgate.net
This process of screening against known protein structures is a critical first step in the target identification pipeline. nih.govnih.gov
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol. plos.org This score estimates the free energy of binding, with more negative values indicating a more favorable interaction. This allows for the ranking of different compounds or different binding poses of the same compound. researchgate.net
Docking analyses also provide detailed information about the specific molecular interactions between the ligand and the protein's active site residues. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For example, in studies of thiazole derivatives as tubulin inhibitors, key hydrogen bonds with residues like Cys241 are often observed, anchoring the ligand in the binding pocket. nih.gov
Table 2: Illustrative Docking Scores of Thiazole Analogs Against Various Protein Targets Note: Scores are for different thiazole-containing compounds and are not directly comparable across different targets/software.
| Compound Series | Protein Target (PDB ID) | Example Docking Score (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Anilinoacetamides | Tubulin (4O2B) | -8.5 to -9.5 | Cys241, Leu248, Ala316 | nih.govresearchgate.net |
| Thiazole Derivatives | FabH Inhibitor (3iL9) | -102 to -144 (MolDock Score) | Tyr, Met, Phe, His | wjarr.com |
| Thiazolo[3,2-a]pyridines | α-amylase | -7.43 | Trp59, Tyr62, Asp197, His299 | plos.org |
These predictions of binding affinity and interaction patterns are essential for understanding structure-activity relationships (SAR) and for rationally designing more potent and selective inhibitors.
Based on a comprehensive search of available scientific literature, there are currently no specific computational chemistry or molecular modeling studies—including pharmacophore modeling, ligand-based drug design, or Quantitative Structure-Activity Relationship (QSAR) modeling—published for the compound n-(Thiazol-2-yl)azetidine-3-carboxamide.
While research exists on related thiazole and azetidine (B1206935) derivatives, the explicit analysis of this particular chemical structure using the requested computational methods is not documented in the accessible scientific domain. Therefore, the generation of an article with the specified outline and content is not possible at this time.
Preclinical Biological Activity and Mechanism of Action Studies in Vitro/target Oriented
Target Identification and Validation Using Biochemical Assays
Enzyme Inhibition Studies (e.g., Kinases, Phospholipases, Deacetylases, Hydrolases)
Derivatives of thiazole (B1198619) carboxamide have been investigated as inhibitors of various enzymes. For instance, certain thiazole carboxamide derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Specifically, some compounds have shown inhibitory activity against both COX-1 and COX-2 isozymes nih.gov. In the realm of cancer research, thiazole/thiadiazole carboxamide derivatives have been designed and evaluated as potential inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis nih.gov.
The broader azetidine (B1206935) amide scaffold has also been explored for enzyme inhibition. A series of (R)-azetidine-2-carboxamide analogues were developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell signaling pathways. Some of these analogues exhibited sub-micromolar inhibitory potencies (IC50) against STAT3 nih.govacs.org. For example, compounds 5a , 5o , and 8i demonstrated STAT3-inhibitory potencies with IC50 values of 0.55, 0.38, and 0.34 μM, respectively nih.gov.
While these findings are for related structural classes, they suggest that n-(Thiazol-2-yl)azetidine-3-carboxamide could potentially exhibit inhibitory activity against kinases or other enzymes. However, specific enzymatic inhibition studies on this particular compound are needed for confirmation.
Receptor Binding Assays
Thiazole-carboxamide derivatives have been assessed for their ability to modulate the function of receptors in the central nervous system. A study focused on the effects of these derivatives on the biophysical properties of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor complexes. The findings indicated that these compounds can act as negative allosteric modulators of AMPA receptors, suggesting a potential for neuroprotective applications mdpi.com. The study highlighted that the thiazole-4-carboxamide core is crucial for the interaction with AMPA receptors mdpi.com.
Cell-Based Assays for Specific Biological Pathways
Anti-Proliferative and Cytotoxicity Assessments in Cell Lines
The anti-proliferative potential of compounds containing the thiazole moiety has been a subject of significant research. For example, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug dasatinib, have been synthesized and evaluated. One such compound, 6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide), demonstrated high antiproliferative potency against human K562 leukemia cells. However, its activity was less pronounced against mammary (MCF-7, MDA-MB 231) and colon (HT-29) carcinoma cells, with IC50 values of 20.2 μM and 21.6 μM for MCF-7 and HT-29 cells, respectively nih.gov.
Furthermore, nortopsentin analogues, which incorporate a thiazole ring, have shown inhibitory effects on the growth of HCT-116 colorectal cancer cells at low micromolar concentrations nih.gov. Another study on newly synthesized thiazole derivatives reported that compound 4c was the most active, with IC50 values of 2.57 ± 0.16 μM in MCF-7 (breast cancer) and 7.26 ± 0.44 µM in HepG2 (liver cancer) cell lines mdpi.com.
These studies underscore the potential of the thiazole scaffold in developing new anti-cancer agents.
| Compound Class | Specific Compound | Cell Line | Activity (IC50) |
|---|---|---|---|
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | 6d | MCF-7 (Breast Carcinoma) | 20.2 µM |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | 6d | HT-29 (Colon Carcinoma) | 21.6 µM |
| Thiazole derivatives | 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM |
| Thiazole derivatives | 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM |
Antimicrobial Activity against Pathogenic Strains
The thiazole and azetidine rings are present in many compounds with known antimicrobial properties. A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for their antimicrobial activity against eight bacterial and eight fungal species. One of the most potent compounds, 4d , exhibited a minimum inhibitory concentration (MIC) in the range of 10.7–21.4 μmol mL–1 × 10–2 nih.gov.
In another study, N-(thiazol-2-yl)benzenesulfonamide derivatives displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. An isopropyl substituted derivative showed a low MIC of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans nih.gov.
Thiazolidine-2,4-dione carboxamide derivatives have also been synthesized and evaluated for their antimicrobial and antifungal activity. These compounds showed weak to moderate antibacterial activity against Gram-negative bacteria and some antifungal activity mdpi.comresearchgate.net.
| Compound Class | Specific Compound | Pathogenic Strain | Activity (MIC) |
|---|---|---|---|
| N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides | 4d | Various bacteria and fungi | 10.7–21.4 μmol mL–1 × 10–2 |
| N-(thiazol-2-yl)benzenesulfonamides | Isopropyl substituted derivative | S. aureus | 3.9 µg/mL |
| N-(thiazol-2-yl)benzenesulfonamides | Isopropyl substituted derivative | A. xylosoxidans | 3.9 µg/mL |
Anti-Inflammatory Effects in Cellular Models
The anti-inflammatory potential of thiazole derivatives has been linked to their ability to inhibit enzymes like COX and lipoxygenase (LOX) nih.gov. A series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide compounds were synthesized and screened for their anti-inflammatory activity using a protein denaturation method .
Mechanistic Investigations at the Molecular Level
No published studies were found that investigate the molecular mechanism of action for this compound.
Analysis of Downstream Signaling Pathway Modulation
There is no available data detailing the analysis of downstream signaling pathway modulation by this compound.
State-Dependent Channel Block Characterization
The characteristics of this compound as a state-dependent channel blocker have not been described in the scientific literature.
Selectivity Profiling Against Off-Targets
No data on the selectivity profiling of this compound against any off-targets is publicly available.
Structure Activity Relationship Sar Studies and Lead Optimization Strategies
Systematic Modification of the Thiazole (B1198619) Moiety
The thiazole ring is a common feature in many biologically active compounds and offers multiple positions for substitution, allowing for a thorough exploration of the chemical space around this heterocycle. mdpi.commdpi.com
Research into N-(thiazol-2-yl)-benzamide analogs, a related class of compounds, has provided valuable insights into how substituents on the thiazole ring can impact biological activity, in this case, as antagonists of the Zinc-Activated Channel (ZAC). nih.gov The nature, size, and position of these substituents are critical determinants of a compound's potency and efficacy. nih.gov
For example, in one study, the introduction of a tert-butyl group at the 4-position of the thiazole ring resulted in a fairly potent analog, whereas a 4-methyl analog showed weak activity. nih.gov Interestingly, very subtle changes, such as modifying the ester substituents at the 4- and 5-positions, led to inactive compounds. nih.gov This highlights the sensitivity of the target receptor to the steric and electronic properties of the substituents.
The following table summarizes the effects of various substituents on the thiazole ring of N-(thiazol-2-yl)-benzamide analogs on ZAC antagonist activity. nih.gov
| Analog Series | Thiazole Ring Substituent | Observation on ZAC Antagonist Activity |
|---|---|---|
| Series 2 | 5-methyl | Inactive |
| Series 2 | 4-tert-butyl | Slightly more potent and efficacious than the parent compound |
| Series 2 | 4-ethylacetyl | Slightly more potent and efficacious than the parent compound |
| Series 2 | 4-(p-tolyl) | Substantially reduced activity |
| Series 3 | 4-ethyl, 5-methyl ester | Inactive |
| Series 3 | 4-methyl, 5-ethyl ester | Inactive |
| Series 3 | 4-methyl | Weak activity |
| Series 3 | 5-nitro | IC50 ~10 μM |
| Series 3 | 4,5-dimethyl | Considerably weaker antagonist |
| Series 3 | Bulky aromatic/heteroaromatic substituents in 4- and/or 5-position | Essentially eliminated activity |
The data suggest that bulky substituents are generally not well-tolerated, with analogs featuring bulky aromatic or heteroaromatic groups at the 4- and/or 5-positions of the thiazole ring showing a complete loss of activity. nih.gov
The arrangement of substituents and heteroatoms within the thiazole ring and related structures can significantly influence the biological profile of a compound. mdpi.com While specific studies on positional isomerism for n-(Thiazol-2-yl)azetidine-3-carboxamide are not extensively detailed in the provided context, research on related N-(benzo[d]thiazol-2-yl)-benzamide derivatives demonstrates that altering the position of a substituent, such as a nitro group on an adjacent phenyl ring, can impact the molecule's solid-state arrangement and photophysical properties. mdpi.com
Furthermore, the replacement of the thiazole ring with other heterocyclic systems has been explored. For instance, substituting the thiazol-2-yl ring with a benzo[d]thiazol-2-yl or a 5-cyclohexyl-1,3,4-thiadiazole resulted in a substantial loss of ZAC antagonist activity. nih.gov Similarly, replacing the thiazole with a 5-(tert-butyl)-1,3,4-thiadiazole ring also eliminated activity. nih.gov These findings underscore the importance of the specific thiazole scaffold for biological recognition and activity in this context.
Exploration of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its conformational constraints and ability to introduce specific stereochemical features. researchgate.netrsc.org
Stereochemistry plays a crucial role in the interaction of small molecules with their biological targets. In the context of azetidine-containing compounds, the chirality of the azetidine ring can have a profound effect on biological activity. For instance, in a study of azetidine amides as STAT3 inhibitors, the (R)-enantiomer was found to be more potent than the (S)-enantiomer. acs.org This stereochemical preference highlights the specific three-dimensional arrangement required for optimal binding to the target protein.
The following table illustrates the impact of stereochemistry on the inhibitory activity of azetidine amides against STAT3. acs.org
| Compound | Stereochemistry | EMSA IC50 (μM) |
|---|---|---|
| 5a | (R)-enantiomer | 0.52 |
| 5b | (S)-enantiomer | 2.22 |
This data clearly demonstrates that the (R)-configuration at the stereocenter of the azetidine ring is favored for STAT3 inhibition.
The size of the heterocyclic ring and the nature of its substituents can influence both the conformation of the molecule and its biological activity. researchgate.netnih.gov While direct comparisons of ring size effects for this compound are not detailed, the principles of medicinal chemistry suggest that altering the four-membered azetidine ring to a five-membered pyrrolidine (B122466) or a six-membered piperidine (B6355638) ring would significantly change the molecule's geometry and, consequently, its interaction with a biological target.
Furthermore, the position of the carboxamide group on the azetidine ring is critical. For the STAT3 inhibitors mentioned earlier, moving the carboxamide from the 2-position to the 3-position of the azetidine ring resulted in a loss of activity. acs.org This indicates a strict requirement for the spatial orientation of the carboxamide group for effective binding.
Introducing conformational constraints, or "rigidification," into a molecule can be a powerful strategy in lead optimization. researchgate.netnih.gov By reducing the number of available conformations, it is possible to lock the molecule into a bioactive conformation, which can lead to increased potency and selectivity. For azetidine-containing compounds, rigidification can be achieved through the introduction of bicyclic systems or by incorporating substituents that restrict bond rotation. While specific examples of ring rigidification for this compound were not found in the provided search results, this remains a viable strategy for enhancing the pharmacological properties of this class of compounds. The inherent strain of the four-membered azetidine ring already imparts a degree of conformational restriction that can be advantageous in drug design. rsc.org
Variation of the Carboxamide Linker
The carboxamide linker is a critical component of the molecule, influencing its orientation, binding interactions, and metabolic stability. Variations in this region, including the substituents on the amide nitrogen and the potential for replacing the amide bond itself, are key strategies in lead optimization.
Impact of N-Substituents on Binding and Activity
While direct SAR studies on this compound are not extensively published, valuable insights can be drawn from closely related N-(thiazol-2-yl)-benzamide analogs, which have been investigated as antagonists for the Zinc-Activated Channel (ZAC). semanticscholar.org In these studies, the "N-substituent" can be viewed as the entire thiazole ring system attached to the amide nitrogen. Modifications to this thiazole ring have a profound impact on antagonist potency.
For instance, introducing bulky substituents at the 4-position of the thiazole ring, such as a tert-butyl group, was found to be more favorable for activity than smaller groups like methyl or larger aromatic groups like p-tolyl. semanticscholar.org Conversely, replacing the thiazole ring with larger systems like benzothiazole (B30560) or thiadiazole led to a significant loss of activity, highlighting the specific spatial requirements of the binding pocket. semanticscholar.org
Similarly, the substitution pattern on the acyl portion of the amide (the benzamide (B126) part in analogs, corresponding to the azetidine-3-carboxamide (B1289449) in the primary compound) is crucial. In the N-(4-(tert-butyl)thiazol-2-yl)-benzamide series, a 3-fluoro substituent on the phenyl ring resulted in an equipotent compound, whereas larger groups like methyl, ethoxy, or acetyl in the same position decreased activity substantially. semanticscholar.org This suggests that both steric bulk and electronic properties of substituents are key determinants of binding and activity.
| Compound | Modification vs. Lead Compound | IC₅₀ (µM) | Maximum Inhibition (%) |
|---|---|---|---|
| Analog 1 (Lead) | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ~10 | ~69% |
| Analog 2b | 4-tert-butyl on thiazole | 1-3 | ~100% |
| Analog 4c | 3-chloro on phenyl ring | 1-3 | ~100% |
| Analog 5a (TTFB) | 3-fluoro on phenyl ring | 1-3 | ~100% |
| Analog 2d | 4-(p-tolyl) on thiazole | >30 | Low |
| Analog 2e | Benzothiazole instead of thiazole | >30 | Low |
Bioisosteric Replacements of the Amide Bond
The amide bond, while vital for structuring peptides and synthetic molecules, is often susceptible to enzymatic cleavage, which can limit a drug's metabolic stability and oral bioavailability. Bioisosteric replacement is a powerful strategy to overcome this liability. drughunter.com A bioisostere is a functional group that mimics the size, shape, and electronic properties of the original group, allowing it to retain biological activity while offering improved physicochemical properties. drughunter.com
Common bioisosteres for the amide bond include five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles. drughunter.com These rings can mimic the hydrogen bonding capabilities of the amide; for example, the nitrogen atoms in a triazole can act as hydrogen bond acceptors, similar to the amide oxygen, while a C-H bond in the ring can function as a weak hydrogen bond donor, analogous to the amide N-H. drughunter.com A key advantage is that these heterocyclic systems are generally resistant to hydrolysis by proteases. drughunter.com
Other potential replacements include:
Trifluoroethylamine: This group mimics the carbonyl of the amide with its electronegative trifluoroethyl moiety. It can enhance metabolic stability and, due to the electron-withdrawing nature of the trifluoromethyl group, it reduces the basicity of the adjacent amine. drughunter.com
Retro-amide: Reversing the amide bond (NH-CO to CO-NH) can sometimes maintain activity while dramatically altering selectivity by optimizing hydrogen bonding interactions with the target. drughunter.com
Design Principles for Enhanced Target Selectivity and Potency
Achieving high potency and selectivity for the intended biological target over off-targets is a primary goal of drug design. For thiazole carboxamide derivatives, studies on cyclooxygenase (COX) inhibitors have yielded key design principles. The objective is often to achieve selective inhibition of COX-2, which is involved in inflammation, over COX-1, which has important physiological functions. nih.gov
One successful strategy involves appending a trimethoxyphenyl group to the carboxamide. Compound 2a in a studied series, N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide derivative, showed a selectivity index of 2.766 for COX-2 over COX-1. nih.gov This selectivity is attributed to the ability of the trimethoxy substitution pattern to form specific hydrogen bonds and occupy a side pocket in the COX-2 active site that is not present in COX-1. nih.govacs.org
In the context of STAT3 inhibitors, moving from proline-amide to azetidine-2-carboxamide (B111606) scaffolds marked a significant advance, achieving sub-micromolar potency. nih.gov Further optimization by replacing a phenyl group with a 2-pyridyl moiety boosted potency by 50%, suggesting that the nitrogen in the pyridyl ring could be forming an additional, favorable binding interaction with the STAT3 protein. nih.gov This highlights a crucial principle: introducing polar contacts or groups capable of specific interactions in otherwise lipophilic pockets can enhance both potency and selectivity.
| Compound | N-Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|---|
| 2a | 3,4,5-trimethoxyphenyl | 2.650 | 0.958 | 2.766 |
| 2b | 4-fluorophenyl | 0.239 | 0.191 | 1.251 |
| 2j | 3-chloro-4-fluorophenyl | 1.442 | 0.957 | 1.507 |
| Celecoxib (Reference) | - | 0.048 | 0.002 | 23.8 |
Rational Design Based on Computational and Experimental Data
Modern drug discovery integrates computational methods with experimental validation to accelerate the design of potent and selective inhibitors. nih.govopenmedicinalchemistryjournal.com This synergistic approach allows for a deeper understanding of drug-target interactions at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.com This allows for the prediction of activity for newly designed molecules before they are synthesized.
Conformational Analysis provides insight into the preferred three-dimensional shape of a molecule, which is crucial for its interaction with a biological target. Computational studies on the N-(Thiazol-2-yl) benzamide core structure have shown a conformational preference where the amide oxygen and the thiazole sulfur atoms are in close proximity. This conformation is stabilized by an attractive dipole-dipole interaction between the amide N-H and the thiazole nitrogen atom, a key insight for designing rigid analogs that lock in this bioactive conformation. researchgate.net
The rational design process is iterative: computational models predict promising candidates, which are then synthesized and tested experimentally. nih.gov The experimental data (e.g., IC₅₀ values, crystal structures of the ligand-protein complex) is then used to refine the computational models, leading to a new cycle of design and optimization. nih.govmdpi.com This integrated approach guided the design of specific ASCT2 transporter inhibitors and is a powerful paradigm for the optimization of scaffolds like this compound. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Azetidine-Thiazole Hybrids
The creation of hybrid molecules incorporating both thiazole (B1198619) and azetidine-like structures is an active area of synthetic chemistry. koreascience.krresearchgate.net A common strategy involves multi-step synthesis, often beginning with the formation of precursor molecules that are later cyclized to form the desired hybrid compound.
One established method involves the preparation of benzylidene hydrazinyl thiazole derivatives. These precursors are synthesized by reacting a substituted phenacyl bromide with thiosemicarbazones. koreascience.krresearchgate.net The final cyclization step to form the azetidinone (a beta-lactam ring, structurally related to azetidine) ring is often achieved through a reaction with chloroacetyl chloride in the presence of a base like triethylamine. koreascience.kr This general approach allows for the introduction of diverse substituents on the thiazole ring, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Key synthetic steps can be summarized as:
Thiosemicarbazone formation: Reaction of an aldehyde or ketone with thiosemicarbazide.
Thiazole ring synthesis: Cyclization of the thiosemicarbazone with an alpha-haloketone (e.g., 4-fluoro phenacyl bromide). koreascience.kr
Azetidinone ring formation: Cyclocondensation of the resulting thiazole derivative with chloroacetyl chloride and a base. researchgate.net
Researchers are continuously exploring more efficient, high-yield transformations, including the use of microwave irradiation to reduce reaction times and improve yields. researchgate.net The development of scalable asymmetric syntheses is also a key focus, particularly for producing enantiomerically pure compounds, which is often crucial for therapeutic efficacy. dntb.gov.ua
Advanced Computational Approaches in Drug Discovery
Computational chemistry plays a pivotal role in modern drug discovery, offering cost-effective and rapid methods to predict the properties and interactions of novel compounds like N-(thiazol-2-yl)azetidine-3-carboxamide. nih.gov These in silico techniques significantly reduce the attrition rate in the drug development pipeline by prioritizing the most promising candidates for synthesis and biological testing. taylorfrancis.com
The primary computational approaches are categorized as either structure-based or ligand-based drug design. nih.gov
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods can be employed. Molecular docking is a key SBDD technique used to predict the binding orientation and affinity of a ligand within a target's active site. taylorfrancis.com For instance, docking studies on thiazole derivatives have helped elucidate binding modes with targets like the main protease (Mpro) of SARS-CoV-2, identifying key hydrogen bonds and hydrophobic interactions. bu.edu.eg Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability. taylorfrancis.combu.edu.eg
Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are utilized. These approaches, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, rely on the chemical structures and known biological activities of a series of compounds to build predictive models. taylorfrancis.com These models can then be used to screen virtual libraries for new molecules with potentially higher activity.
A comprehensive computational screening process typically involves several stages, as demonstrated in studies of similar heterocyclic compounds. researchgate.net
| Computational Stage | Description | Key Outputs |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a compound to a target protein. | Docking score (e.g., kcal/mol), binding pose, key interactions (H-bonds, π-π stacking). researchgate.net |
| ADMET Profiling | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Drug-likeness scores, pharmacokinetic suitability, potential toxicity flags. researchgate.net |
| Molecular Dynamics | Simulates the movement of atoms in the ligand-protein complex over time. | Stability of the binding pose, conformational changes, binding free energy. bu.edu.eg |
These computational tools are instrumental in guiding the rational design and optimization of azetidine-thiazole hybrids for improved efficacy and drug-like properties. taylorfrancis.com
Exploration of New Biological Targets for this Scaffold Class
The thiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. researchgate.netnih.gov When combined with the azetidine (B1206935) ring, it creates a novel scaffold with the potential to modulate an even broader array of proteins involved in disease.
Recent research has identified several key target families for thiazole-based compounds, suggesting promising avenues for this compound derivatives:
Kinases: Protein kinases are crucial regulators of cell signaling, and their deregulation is a hallmark of cancer. Thiazole derivatives have been successfully developed as inhibitors of various kinases. rsc.org Specific targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are essential for tumor growth and angiogenesis. mdpi.comnih.govfrontiersin.org Some compounds have shown potent, dual inhibitory activity against both EGFR and VEGFR-2. nih.govfrontiersin.org
Ion Channels: Ion channels are critical for neuronal communication. The Zinc-Activated Channel (ZAC), a Cys-loop ligand-gated ion channel, has been identified as a target for N-(thiazol-2-yl)-benzamide analogs, which act as selective antagonists. nih.gov Additionally, thiazole-carboxamide derivatives have been investigated as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, suggesting potential applications in neurological disorders characterized by excitotoxicity. mdpi.com
Bromodomains: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and are involved in epigenetic regulation of gene expression. They have emerged as important targets in cancer. Fragment-based screening has led to the discovery of 2-thiazolidinone (B52157) derivatives as potent inhibitors of BRD4, a member of the bromodomain and extra-terminal domain (BET) family. nih.gov
The following table summarizes potential biological targets for the thiazole scaffold, which could be relevant for this compound.
| Target Class | Specific Example(s) | Therapeutic Area |
| Protein Kinases | EGFR, VEGFR-2, BRAFV600E | Oncology rsc.orgfrontiersin.org |
| Ion Channels | Zinc-Activated Channel (ZAC), AMPA Receptors | Neurology nih.govmdpi.com |
| Bromodomains | BRD4 | Oncology, Inflammation nih.gov |
| Bacterial Enzymes | DNA Gyrase | Infectious Disease nih.gov |
Fragment-Based Drug Discovery and Scaffold Hopping Applications
Fragment-Based Drug Discovery (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for identifying novel lead compounds. The this compound scaffold is well-suited for both approaches.
Fragment-Based Drug Discovery (FBDD): FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. The thiazole ring is an attractive building block for fragment libraries due to its wide range of biological activities and its presence in numerous approved drugs. nih.gov Thiazole-containing fragments have been identified as hits in screening campaigns against targets such as the bromodomain of ATAD2. nih.gov The azetidine ring also serves as a valuable fragment, providing a three-dimensional vector for exiting the binding site and exploring surrounding space, which can be crucial for improving potency and selectivity.
Scaffold Hopping: This strategy involves replacing the core molecular structure (scaffold) of a known active compound with a functionally equivalent but structurally novel scaffold. namiki-s.co.jp The goal is to discover new compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. namiki-s.co.jp The azetidine-thiazole hybrid can be used as a novel scaffold to replace existing core structures in known drugs. For example, heterocycle replacement is a common scaffold hopping method where one heterocyclic core is substituted for another to improve pharmacokinetic profiles or overcome liabilities like metabolic instability. namiki-s.co.jp
Application in Chemical Probe Development for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. The development of high-quality probes is essential for validating new drug targets and understanding complex biological systems.
The thiazole scaffold has been successfully incorporated into fluorescent chemical probes. For instance, a probe based on a 2-(benzo[d]thiazol-2-yl) structure was developed for the highly sensitive and selective detection of cysteine in living cells and zebrafish. researchgate.net This probe exhibited a massive fluorescence enhancement upon reacting with cysteine, allowing for clear imaging. researchgate.net
The this compound scaffold possesses features that make it attractive for probe development:
Modifiable Core: The structure can be readily functionalized. A fluorophore or a reactive group for covalent labeling could be attached to either the thiazole or azetidine ring.
Target Affinity: The core scaffold can be tailored to bind with high affinity and selectivity to a specific protein of interest.
Biocompatibility: The scaffold can be optimized for cell permeability and low intrinsic toxicity, allowing for the interrogation of biological systems without causing significant perturbation.
By attaching a reporter tag (e.g., a fluorophore or biotin) to a potent and selective this compound-based ligand, researchers can create powerful tools to visualize the subcellular localization of a target protein, measure target engagement, or identify new protein-protein interactions.
Q & A
Q. What are the common synthetic routes for N-(thiazol-2-yl)azetidine-3-carboxamide and its derivatives?
Synthesis typically involves multi-step organic reactions, such as:
- Amidation : Coupling azetidine-3-carboxylic acid derivatives with thiazole-2-amine precursors using reagents like HATU or EDCI ().
- Cyclo-condensation : Reacting α-haloketones with thioamides in ethanol under reflux (e.g., 2-bromo-1-aryl-ethanone with thiourea derivatives) to form the thiazole core ().
- Functionalization : Post-synthetic modifications, such as alkylation or acylation, to introduce substituents (e.g., methyl, trifluoromethyl) for structure-activity studies ().
Methodological Tip : Optimize yields (e.g., 60–77% in ) by controlling reaction time, temperature, and stoichiometry. Purification via column chromatography or recrystallization ensures high purity (>95% by HPLC) ().
Q. How is structural characterization performed for thiazole-azetidine hybrids?
Key techniques include:
- NMR Spectroscopy : Confirm regiochemistry using and NMR. For example, thiazole protons resonate at δ 7.2–8.5 ppm, while azetidine carbons appear at ~60–70 ppm ().
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 259–492 in ) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks ().
Data Interpretation : Discrepancies in NMR signals may arise from rotational isomers or solvent effects. Cross-validate with IR (amide C=O stretch ~1650 cm) and elemental analysis ().
Advanced Research Questions
Q. How do structural modifications influence biological activity in thiazole-azetidine derivatives?
- Thiazole Substituents : Electron-withdrawing groups (e.g., CF) enhance metabolic stability but may reduce solubility. Derivatives with 4-methylthiazole show improved anticancer activity (IC < 10 µM) ().
- Azetidine Flexibility : Conformational restriction via N-substitution (e.g., benzamides) modulates target binding. For example, N-(thiophen-2-yl) analogs exhibit anti-inflammatory activity by inhibiting COX-2 ().
Experimental Design : Use SAR studies to prioritize substituents. Compare IC values across analogs (e.g., 6a–6k in ) and validate selectivity via kinase profiling.
Q. What are the key challenges in reconciling contradictory data on biological efficacy?
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or hypoxia models ().
- Solubility Issues : Poor aqueous solubility (e.g., logP > 3.5 in ) can lead to false negatives in in vitro screens.
- Metabolic Instability : Rapid hepatic clearance of unmodified thiazoles (t < 1 hr in rodents) ().
Resolution Strategy : Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., Mildronate in cardioprotection assays; ).
Q. How can computational methods guide the optimization of thiazole-azetidine hybrids?
- Molecular Docking : Predict binding to targets like GSK-3β (ΔG < −8 kcal/mol in ) or PARP-1.
- QSAR Modeling : Correlate descriptors (e.g., polar surface area, H-bond donors) with bioavailability ().
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories ().
Case Study : Derivatives with 4-fluorobenzamide substituents showed enhanced docking scores (−9.2 kcal/mol) and in vivo antitumor efficacy (TGI > 70% in xenografts) ().
Q. What are emerging applications beyond medicinal chemistry?
- Materials Science : Thiazole-azetidine hybrids act as organic semiconductors (bandgap ~2.5 eV) for flexible electronics ().
- Chemical Biology : Fluorescent probes (e.g., BODIPY-tagged analogs) track protein interactions via FRET ().
Future Directions : Explore photocatalytic properties (e.g., H evolution) and biocompatible polymers ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
